(R)-3-(2-Fluorophenyl)morpholine hydrochloride
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Overview
Description
®-3-(2-Fluorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Fluorophenyl)morpholine hydrochloride typically involves the reaction of ®-3-(2-Fluorophenyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Fluorophenyl)morpholine hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
®-3-(2-Fluorophenyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(2-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Chlorophenyl)morpholine hydrochloride
- ®-3-(2-Bromophenyl)morpholine hydrochloride
- ®-3-(2-Methylphenyl)morpholine hydrochloride
Uniqueness
®-3-(2-Fluorophenyl)morpholine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13ClFNO |
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Molecular Weight |
217.67 g/mol |
IUPAC Name |
(3R)-3-(2-fluorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
InChI Key |
JVHXCSACJWFZMR-PPHPATTJSA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2F.Cl |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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